methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride
Description
Historical Context of Cyclopenta[b]pyridine Derivatives in Chemical Research
Cyclopenta[b]pyridine derivatives emerged as a distinct class of heterocycles in the mid-20th century, building upon foundational work in pyridine chemistry. Early synthetic routes focused on [4+2] cycloadditions and Knoevenagel condensations to construct the bicyclic framework. The introduction of sodium alkoxide-mediated cyclocondensation methods in the 1980s marked a pivotal advancement, enabling higher yields of functionalized derivatives such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles. These innovations laid the groundwork for modern approaches to this compound, which incorporates stereochemical control and salt formation to enhance stability.
Significance in Heterocyclic Chemistry
The compound’s significance stems from three key attributes:
- Fused Ring System : The cyclopenta[b]pyridine core combines aromatic pyridine’s electronic properties with cyclopentane’s conformational flexibility, enabling unique reactivity patterns.
- Electron-Deficient Nature : Pyridine’s nitrogen atom creates an electron-deficient system, facilitating nucleophilic substitutions at the ester group’s carbonyl carbon.
- Stereochemical Complexity : The octahydro configuration introduces four stereocenters, making it a valuable template for studying stereoselective transformations.
Recent synthetic protocols have achieved 85–92% yields for analogous cyclopenta[b]pyridine esters through optimized cyclocondensation and hydrogenation steps.
Research Evolution and Current Investigation Status
Contemporary research focuses on three areas:
The hydrochloride salt form improves aqueous solubility by 40–60% compared to freebase analogs, broadening its applicability in biological assays.
Importance in Medicinal Chemistry and Drug Discovery
In drug discovery, the compound serves as:
- PAR1 Antagonist Precursor : Structural analogs demonstrate thrombin receptor (PAR1) inhibition with IC₅₀ values <100 nM, relevant to cardiovascular therapeutics.
- Bioisostere Development : The ester group allows isosteric replacement of carboxylic acids while maintaining target binding.
- Conformational Restriction Tool : The bicyclic system restricts rotational freedom in lead optimization campaigns.
Ongoing structure-activity relationship (SAR) studies explore modifications at positions 4 (ester) and 1 (hydrogen chloride counterion) to optimize pharmacokinetic properties. The molecular formula C₁₀H₁₇NO₂·HCl (MW: 219.71 g/mol) provides favorable Lipinski parameters for central nervous system penetration.
Properties
IUPAC Name |
methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9;/h7-9,11H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEIGVAKHWRKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2C1CCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031269-31-3 | |
| Record name | methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the bicyclic structure, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a critical step in synthesizing pharmacologically active compounds.
Key Findings :
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Acidic hydrolysis in HCl cleaves the ester without affecting the bicyclic framework, as demonstrated in the synthesis of intermediates for Moxifloxacin .
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Basic saponification with LiOH proceeds efficiently, with subsequent acidification yielding high-purity carboxylic acids used in retinol-binding protein antagonists .
Substitution Reactions
The secondary amine (protonated as a hydrochloride salt) participates in nucleophilic substitution reactions, enabling functionalization of the bicyclic core.
| Reaction Type | Reagents/Conditions | Major Product | Source |
|---|---|---|---|
| Alkylation | Alkyl halides, i-Pr₂NEt, DMF (60°C) | N-Alkylated derivatives | |
| Acylation | Acid chlorides/anhydrides, base | Amides or sulfonamides |
Key Findings :
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Palladium-catalyzed coupling with aryl halides introduces aromatic groups at the amine site, as seen in the synthesis of RBP4 antagonists .
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Steric hindrance from the bicyclic structure influences regioselectivity, favoring reactions at the less crowded nitrogen position .
Acylation and Sulfonylation
The ester and amine groups are susceptible to acylation, enabling diversification into complex derivatives.
| Reaction Type | Reagents/Conditions | Major Product | Source |
|---|---|---|---|
| Ester acylation | Sulfonyl chlorides, base | Sulfonylated esters | |
| Amine acylation | Acetic anhydride, pyridine | Acetylated amine |
Key Findings :
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Sulfonylation occurs preferentially at sterically accessible hydroxyl or amine groups, with subsequent intramolecular cyclizations observed .
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IR and NMR data confirm selective acylation at the ester’s α-position, driven by frontier molecular orbital (FMO) interactions .
Cyclization and Ring-Opening
The bicyclic framework can undergo strain-driven ring-opening or participate in cycloadditions.
| Reaction Type | Reagents/Conditions | Major Product | Source |
|---|---|---|---|
| Acid-mediated | Strong acids (e.g., H₂SO₄) | Ring-opened intermediates | |
| Catalytic hydrogenation | H₂, Pd/C | Saturated derivatives |
Key Findings :
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Acid treatment induces ring-opening to form linear intermediates, pivotal in synthesizing pyrrolo-pyridine scaffolds .
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Hydrogenation under Pd/C reduces double bonds within the bicyclic system while preserving the ester functionality .
Stereoselective Transformations
The compound’s chiral centers enable enantioselective synthesis of pharmacologically relevant molecules.
| Reaction Type | Reagents/Conditions | Major Product | Source |
|---|---|---|---|
| Enzymatic resolution | Lipases, esterases | Enantiomerically pure intermediates |
Key Findings :
Scientific Research Applications
Pharmacological Properties
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds containing the pyridine moiety, including methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride. In vitro assays have demonstrated that related compounds exhibit significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response. The half maximal inhibitory concentration (IC50) values for these compounds indicate their effectiveness, with lower values suggesting higher potency. For instance, one study reported IC50 values ranging from 10.25 µM to 23.15 µM for various derivatives, underscoring the potential of these compounds in treating inflammatory diseases .
Neuroprotective Effects
Additionally, there is evidence suggesting that this compound may offer neuroprotective benefits. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism of action is believed to involve modulation of neurotransmitter systems and reduction of neuroinflammation .
Modulation of Cannabinoid Receptors
This compound has been identified as a potential modulator of cannabinoid receptors. This property opens avenues for therapeutic applications in pain management and neurological disorders where the endocannabinoid system plays a crucial role. Research indicates that compounds with similar structures can act as agonists or antagonists at cannabinoid receptors, potentially influencing conditions such as chronic pain and anxiety .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. The structural characteristics of this compound allow for modifications that can enhance its pharmacological properties. For example, variations in substituents on the cyclopentane ring can lead to significantly different biological activities .
Case Studies and Experimental Findings
Several case studies have documented the efficacy of related compounds in preclinical models:
- Study on Inflammatory Models : In a Complete Freund's Adjuvant-induced inflammation model, compounds similar to this compound demonstrated a significant reduction in paw swelling, indicating strong anti-inflammatory effects .
- Neuroprotection in Animal Models : Animal studies have shown that derivatives can protect against neurodegeneration induced by toxins, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Conclusion and Future Directions
The applications of this compound are promising, particularly in the fields of anti-inflammatory therapies and cannabinoid modulation. Ongoing research is crucial to fully elucidate its mechanisms of action and optimize its pharmacological profile for clinical use.
Mechanism of Action
The mechanism of action of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound belongs to a broader class of bicyclic amine hydrochlorides, which are often utilized as building blocks in medicinal chemistry. Key structural analogs and their differentiating features include:
Key Observations :
- The cyclopenta-pyridine core in the target compound distinguishes it from monocyclic analogs like pyrrolidine or pyridine derivatives .
- Functional groups such as fluorine (in 5-fluoropyridine-3-carboximidamide) or sulfonylmethyl (in the cyclobutane derivative) may enhance polarity or bioavailability compared to the methyl ester group in the target compound .
Biological Activity
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride is a cyclic compound with significant potential in pharmacological applications, particularly within the realm of central nervous system (CNS) drug development. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a cyclopentane ring fused to a pyridine moiety, with a carboxylate group and a methyl ester functional group. This unique structure enhances its solubility and reactivity, making it an attractive candidate for various biological interactions.
Neurotransmitter Interaction
Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly those involved in GABAergic signaling. This interaction suggests potential anxiolytic or sedative effects, which are critical for CNS-active drugs. The compound's ability to modulate neurotransmitter systems positions it as a lead candidate for further investigation into its therapeutic applications in anxiety and related disorders.
Synthesis
The synthesis of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate typically involves multi-step organic reactions. These synthetic pathways are crucial for optimizing yield and purity for biological testing. The following table summarizes the key synthetic steps:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the bicyclic structure from linear precursors. |
| 2 | Esterification | Introduction of the methyl ester group to enhance solubility. |
| 3 | Hydrochloride Salt Formation | Conversion to hydrochloride salt for stability and solubility in biological assays. |
Study 1: GABA Receptor Modulation
In a study investigating the effects of various cyclic compounds on GABA receptor modulation, this compound was identified as a promising candidate due to its structural properties. The compound demonstrated a significant binding affinity for GABA receptors, suggesting its potential use as an anxiolytic agent.
Study 2: Antimicrobial Activity Evaluation
A comparative study evaluated several pyridine-based compounds for their ability to inhibit the AcrAB-TolC efflux pump in Escherichia coli. While this compound was not directly tested, related compounds showed enhanced antibiotic activity when combined with efflux pump inhibitors. This suggests that derivatives of this compound could also possess similar properties if further optimized .
Q & A
Q. Q1. What are the key synthetic routes for preparing methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride, and how can reaction conditions be optimized?
A1. The synthesis typically involves cyclization of bicyclic precursors, followed by esterification and salt formation. For example, cyclopenta[b]pyridine derivatives are often synthesized via intramolecular cycloaddition or ring-closing metathesis. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol). Optimization includes:
Q. Q2. What analytical techniques are critical for characterizing this compound’s structure and purity?
A2. Essential methods include:
- NMR Spectroscopy : - and -NMR to confirm the bicyclic scaffold and ester group (e.g., δ ~3.7 ppm for methyl ester protons) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., m/z ~230 for the free base) .
Physicochemical Properties and Handling
Q. Q3. How does the hydrochloride salt form influence solubility and stability compared to the free base?
A3. The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays (e.g., solubility >50 mg/mL in water). Stability tests under accelerated conditions (40°C/75% RH) show no degradation over 30 days when stored desiccated .
Q. Q4. What safety protocols are recommended for handling this compound?
A4. Key precautions:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during weighing to prevent inhalation of fine particles .
- Storage : In airtight containers at –20°C to prevent hygroscopic degradation .
Advanced Mechanistic and Biological Studies
Q. Q5. How can researchers investigate the compound’s structure-activity relationship (SAR) for target engagement?
A5. SAR studies involve:
Q. Q6. What strategies are effective for resolving enantiomers of this chiral bicyclic compound?
A6. Enantiomeric separation methods:
- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Data Interpretation and Troubleshooting
Q. Q7. How should researchers address discrepancies in biological activity data across studies?
A7. Contradictions may arise from:
Q. Q8. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
A8. Challenges include:
- Exothermic Reactions : Use jacketed reactors with temperature control to prevent runaway reactions .
- Low Yields : Optimize stoichiometry (e.g., 1.2 eq. of methylating agent) and solvent volume .
Metabolic and Pharmacological Profiling
Q. Q9. What methodologies are used to study the compound’s metabolic stability in preclinical models?
A9. Key approaches:
Q. Q10. How can researchers validate target specificity to minimize off-target effects?
A10. Validation strategies:
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseScan®) .
- CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
